5-Nitrohexahydropyrimidine-2,4,6-trione hydrate

Physical Chemistry Preformulation Solid State Characterization

Specify 5-nitrohexahydropyrimidine-2,4,6-trione hydrate (CAS 209529-81-7) with ≥95% purity. Unlike non-nitro barbiturates, the electron-withdrawing nitro group drastically lowers pKa (~-1.70) and confers unique HSV-1 antiviral activity (IC50 1.7 μM) absent in sedative barbiturates. The defined hydrate form ensures a distinct melting point (208 °C) and formulation stability versus the anhydrous form, preventing decomposition risks. Its selective precipitation with potassium enables microgram-level detection, making it an essential, non-substitutable reagent for trace analysis and resistance mechanism studies.

Molecular Formula C4H5N3O6
Molecular Weight 191.1 g/mol
CAS No. 209529-81-7
Cat. No. B3115363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
CAS209529-81-7
Molecular FormulaC4H5N3O6
Molecular Weight191.1 g/mol
Structural Identifiers
SMILESC1(C(=O)NC(=O)NC1=O)[N+](=O)[O-].O
InChIInChI=1S/C4H3N3O5.H2O/c8-2-1(7(11)12)3(9)6-4(10)5-2;/h1H,(H2,5,6,8,9,10);1H2
InChIKeyYKGZAIJTCJOZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate (CAS 209529-81-7): A Differentiated Barbituric Acid Derivative for Antiviral Research and Analytical Chemistry


5-Nitrohexahydropyrimidine-2,4,6-trione hydrate (CAS 209529-81-7), also referred to as 5-nitrobarbituric acid hydrate or dilituric acid hydrate, is a crystalline heterocyclic compound belonging to the barbituric acid derivative class . Characterized by a nitro group at the 5-position of the pyrimidinetrione ring and a stoichiometric hydrate form, it exhibits distinct physicochemical properties relative to its anhydrous counterpart and other barbiturates . The compound is commercially available with an assay of 95% and finds primary utility as an HSV-1 inhibitor (IC50 1.7 μM) and a microreagent for potassium detection .

Why 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate Cannot Be Interchanged with Generic Barbituric Acid Derivatives


Substitution of 5-nitrohexahydropyrimidine-2,4,6-trione hydrate with non-nitro barbiturates (e.g., barbital, phenobarbital) or the anhydrous 5-nitrobarbituric acid is not scientifically equivalent. The nitro substituent drastically lowers pKa (approximately -1.70 predicted vs. 4.01 for barbituric acid) and imparts unique antiviral activity (HSV-1 IC50 1.7 μM) not present in classical sedative barbiturates . Furthermore, the hydrate form exhibits a distinct melting point (208°C, or 183°C dec. lit.) versus the anhydrous form (176-180.5°C dec.), affecting handling, formulation stability, and analytical traceability [1]. These quantifiable differences mandate product-specific selection for applications requiring consistent physicochemical and biological performance.

Product-Specific Quantitative Differentiation: 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate vs. Analogs


Hydrate vs. Anhydrous: Melting Point Divergence (208°C vs. 176-180.5°C) Impacts Storage and Formulation

The hydrate form (CAS 209529-81-7/175278-58-7) exhibits a melting point of 208°C, significantly higher than the anhydrous 5-nitrobarbituric acid (CAS 480-68-2) which decomposes at 176-180.5°C [1]. This thermal stability difference of 27.5-32°C directly affects storage conditions, milling processes, and formulation development .

Physical Chemistry Preformulation Solid State Characterization

Nitro Group Imparts Drastic pKa Reduction (Predicted -1.70) vs. Parent Barbituric Acid (4.01)

The 5-nitro substitution dramatically reduces the pKa from 4.01 for barbituric acid to a predicted -1.70 (±0.20) for 5-nitrobarbituric acid . Potentiometric studies confirm that 5-nitrobarbituric acid has a smaller pKa than barbituric acid due to the strong electron-withdrawing effect of the nitro group [1].

Acid-Base Chemistry Structure-Activity Relationship Solubility

HSV-1 Inhibition: IC50 1.7 μM for 5-Nitrobarbituric Acid vs. Clinical Gold Standard Acyclovir (IC50 0.85 μM)

5-Nitrobarbituric acid (and its hydrate) inhibits herpes simplex virus type-1 (HSV-1) with an IC50 of 1.7 μM in vitro [1]. In comparison, acyclovir—the clinical reference nucleoside analog—exhibits an IC50 of 0.85 μM against HSV-1 in parallel assay systems [2]. While acyclovir is more potent, 5-nitrobarbituric acid represents a distinct chemotype with a non-nucleoside mechanism, potentially useful for probing resistance pathways or developing combination therapies [3].

Antiviral Research HSV-1 Drug Discovery

Potassium Microreagent: Characteristic Precipitate Formation vs. Non-Specific Barbiturates

5-Nitrobarbituric acid hydrate serves as a specific microreagent for potassium, forming a characteristic crystalline precipitate . This analytical utility is not shared by unsubstituted barbituric acid or clinically used barbiturates (e.g., phenobarbital, barbital) [1]. The reaction enables selective detection of potassium ions in microgram quantities, with optical crystallographic data available for the resulting potassium salt [2].

Analytical Chemistry Qualitative Analysis Microreagent

Purity and Assay: Commercial Hydrate Available at 95% vs. Anhydrous Form at Varying Grades

Commercial batches of 5-nitrohexahydropyrimidine-2,4,6-trione hydrate (CAS 209529-81-7) are routinely supplied with a minimum assay of 95%, as documented in vendor technical datasheets . The anhydrous form (CAS 480-68-2) is also available but may exhibit batch-dependent purity variations due to hygroscopicity and decomposition during storage . The defined hydrate stoichiometry and 95% assay provide a more consistent starting material for synthetic and analytical applications.

Quality Control Procurement Analytical Standard

Conformational Equilibrium: Solvent-Dependent Shift for 5-Nitrohexahydropyrimidines vs. Unsubstituted Hexahydropyrimidines

In carbon tetrachloride, the conformational equilibrium of 5-nitrohexahydropyrimidine derivatives is shifted towards the conformer with an equatorial nitro group [1]. This solvent-dependent conformational preference is distinct from unsubstituted hexahydropyrimidines, which lack the nitro group's steric and electronic influence [2]. The equilibrium can be quantitatively monitored by NMR spectroscopy, with the equatorial conformer predominating in nonpolar solvents.

Conformational Analysis NMR Spectroscopy Solvent Effects

High-Value Application Scenarios for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate Based on Quantitative Differentiation


Antiviral Research: HSV-1 Inhibitor Tool Compound for Mechanism and Resistance Studies

Researchers investigating non-nucleoside inhibitors of HSV-1 can utilize 5-nitrohexahydropyrimidine-2,4,6-trione hydrate (IC50 1.7 μM) as a structurally distinct probe . Its resistance mechanism involves decreased nitroreductase activation and increased efflux, providing a model system to study non-canonical antiviral resistance pathways orthogonal to thymidine kinase mutations observed with acyclovir [1].

Analytical Chemistry: Potassium Microreagent for Qualitative and Quantitative Detection

The compound forms a characteristic crystalline precipitate with potassium ions, enabling specific microgram-level detection in complex matrices . This application is not achievable with generic barbiturates, making the hydrate form essential for laboratories performing trace potassium analysis [2].

Solid-State Formulation Development: Hydrate Advantage in Thermal Stability

Pharmaceutical and agrochemical formulation scientists can leverage the higher melting point (208°C) and defined hydrate stoichiometry of this compound to develop thermally stable solid dosage forms or intermediates, avoiding the decomposition risks associated with the anhydrous form (mp 176-180.5°C dec.) [3].

Conformational and Spectroscopic Studies: Solvent-Dependent Behavior

NMR spectroscopists and computational chemists studying solvent effects on conformational equilibria can use 5-nitrohexahydropyrimidine derivatives to investigate nitro group orientation in different dielectric environments [4]. The observed shift towards equatorial nitro in nonpolar solvents provides a quantitative handle for validating theoretical models [5].

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